

Tri-O-benzyl-D-galactal: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Tri-O-benzyl-D-galactal*

Cat. No.: *B1301995*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Tri-O-benzyl-D-galactal**, a pivotal intermediate in carbohydrate chemistry. This document outlines its molecular properties, synthesis protocols, and its significant role in the development of complex carbohydrates for research and pharmaceutical applications.

Core Molecular Data

Tri-O-benzyl-D-galactal is a protected form of D-galactal, where the hydroxyl groups at positions 3, 4, and 6 are benzylated. This protection strategy is crucial for regioselective chemical modifications in the synthesis of oligosaccharides and glycoconjugates.

Molecular Weight and Formula

The molecular formula of **Tri-O-benzyl-D-galactal** is $C_{27}H_{28}O_4$.^{[1][2][3][4][5]} Its molecular weight has been determined through calculation based on the atomic weights of its constituent elements and is corroborated by supplier specifications.

Property	Value	Source(s)
Molecular Formula	C ₂₇ H ₂₈ O ₄	[1] [2] [3] [4] [5]
Calculated Molecular Weight	416.51 g/mol	
Reported Molecular Weights	416.51 g/mol , 416.5088 g/mol , 416.52 g/mol	[1] [2] [3] [4]
Atomic Weights Used for Calculation		
Carbon (C)	~12.011 u	
Hydrogen (H)	~1.008 u	
Oxygen (O)	~15.999 u	

Synthesis of Tri-O-benzyl-D-galactal

The following is a representative experimental protocol for the benzylation of D-galactal to synthesize **Tri-O-benzyl-D-galactal**.

Experimental Protocol: Benzylation of D-Galactal

Materials:

- D-galactal
- Anhydrous N,N-Dimethylformamide (DMF)
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Benzyl bromide (BnBr)
- Methanol (MeOH)
- Cyclohexane
- 1M Hydrochloric acid (HCl)

- Saturated sodium bicarbonate (NaHCO_3) solution
- Deionized water
- Magnesium sulfate (MgSO_4)

Procedure:

- Under a nitrogen atmosphere, dissolve D-galactal (1.75 g, 12 mmol) in anhydrous DMF (50 ml).
- Cool the flask to 0 °C using an ice-water bath.
- Add sodium hydride (2.14 g, 53.5 mmol) to the reaction flask.
- Remove the ice bath and stir the reaction at room temperature for 30 minutes.
- Cool the flask back to 0 °C and add benzyl bromide (5.5 ml, 46 mmol) dropwise.
- Remove the ice bath and stir the reaction mixture at room temperature for 36 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Quench the reaction by adding methanol (2 ml).
- Remove the solvents via rotary evaporation.
- Dissolve the crude mixture in cyclohexane (100 ml).
- Wash the organic layer with 1M HCl (2 x 30 ml), followed by saturated NaHCO_3 (1 x 30 ml), and finally deionized water (30 ml).
- Dry the organic layer over MgSO_4 , filter, and remove the solvent by rotary evaporation to yield the crude product.
- Purify the product by column chromatography.

Role in Oligosaccharide Synthesis

Tri-O-benzyl-D-galactal is a crucial building block for the synthesis of oligosaccharides, which are vital for various biological processes and are key targets in drug discovery.[6][7] Its protected hydroxyl groups allow for controlled and stereoselective formation of glycosidic bonds.

The general workflow for the application of **Tri-O-benzyl-D-galactal** in oligosaccharide synthesis involves its use as a glycosyl donor. The double bond in the galactal structure can be activated, typically through epoxidation, to react with a glycosyl acceptor, leading to the formation of a 2-deoxyglycoside. This process can be repeated to elongate the carbohydrate chain.



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